REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:12]([O-])=O)[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[NH4+].[Cl-].O>[Fe].CCO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([NH2:12])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |f:1.2|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
the residue is stirred in mixture of 200 mL CH2Cl2 and 300 mL water for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is refluxed for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The volatiles are evaporated
|
Type
|
FILTRATION
|
Details
|
The resulting bi-phasic solution is filtered through celite
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted 2×100 mL CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organics are washed with 1×100 mL H2O, 1×100 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles are evaporated
|
Type
|
WASH
|
Details
|
Flash chromatography on SiO2, eluting with hexanes/EtOAC (10/1 to 4/1)
|
Type
|
CUSTOM
|
Details
|
gives 2.80 g (15.7 mmol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=CC=NC2=C(C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |